2-(113C)methylbenzoic acid
Overview
Description
Mechanism of Action
Target of Action
o-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is a biochemical used in proteomics research It’s known that o-toluic acid, the non-isotopic form of this compound, is an aromatic carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function.
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways, including energy metabolism and synthesis of other bioactive compounds .
Preparation Methods
2-(113C)methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of o-xylene using nitric acid . Another method includes the esterification of benzoic acids with methanol using an acidic catalyst, such as zirconium metal solids fixed with titanium . Industrial production methods often utilize these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2-(113C)methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(113C)methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the production of pharmaceuticals and other therapeutic agents.
Industry: It is used in the manufacture of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-(113C)methylbenzoic acid is similar to other methylbenzoic acids, such as p-toluic acid and m-toluic acid . its unique structure, with the methyl group at the ortho position, gives it distinct chemical and physical properties. This uniqueness makes it particularly useful in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-(113C)methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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